6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Description
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a 6-chloro substituent on the quinoline core and a 5-methyl-2-thienyl group at the 2-position. The 4-carbonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution . Its structure combines electron-withdrawing (chloro) and electron-donating (methyl-thienyl) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIYVJIYIDAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183800 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-07-9 | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(5-methyl-2-thienyl)quinoline.
Chlorination: The quinoline derivative is chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carbonylation: The chlorinated quinoline is then subjected to carbonylation to introduce the carbonyl chloride group at the 4-position.
Chemical Reactions Analysis
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thienyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions include substituted quinoline derivatives, carboxylic acids, and various oxidized or reduced thienyl compounds.
Scientific Research Applications
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in studies involving protein interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. The pathways involved in its mechanism of action include the disruption of protein-protein interactions and the inhibition of enzymatic reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline-4-carbonyl Chlorides
Key Observations :
- Electron Effects : The 5-methyl-2-thienyl group in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing -CF₃ group in D7 or the electron-donating -OCH₃ in D6 .
- Steric Hindrance : Bulky substituents like 4-propylphenyl (QY-9413, ) reduce reactivity in nucleophilic reactions, whereas smaller groups (e.g., 2-thienyl) enhance accessibility to the carbonyl chloride.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Overview
6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. Its molecular formula is C15H9Cl2NOS, with a molecular weight of 322.21 g/mol. This compound has been investigated for various biological applications, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes, leading to inhibition of their activity. The compound can bind to active sites or key functional groups within these targets, disrupting protein-protein interactions and enzymatic reactions. Notably, it has shown promise in inhibiting enzymes critical for bacterial replication and cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related quinoline derivatives often fall below 10 µg/mL, indicating potent activity.
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | < 10 |
| Other quinoline derivatives | Various strains | < 10 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's structure allows it to interfere with cellular pathways associated with tumor growth, making it a candidate for further development in cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives, including this compound, against MRSA. The results showed a significant reduction in bacterial viability at concentrations as low as 3 µg/mL, indicating strong antibacterial potential.
- Cancer Cell Proliferation : Another investigation focused on the effects of this compound on human cancer cell lines. It was found that treatment with concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, which is a common target for antibiotic development.
- Cellular Pathways : It affects multiple signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves constructing the quinoline core via cyclization reactions (e.g., Skraup or Friedländer syntheses), followed by regioselective chlorination and functionalization. For example:
Quinoline Core Formation : Use a Doebner-Miller reaction with aniline derivatives and α,β-unsaturated carbonyl compounds to form the quinoline backbone.
Chlorination : Introduce chlorine at position 6 using POCl₃ under reflux, as demonstrated in similar quinoline chlorinations .
Thienyl Substituent Incorporation : Employ Suzuki-Miyaura coupling to attach the 5-methyl-2-thienyl group at position 2, using Pd catalysts and optimized ligand systems.
- Validation : Confirm intermediates via HPLC (>97% purity) and NMR (e.g., ¹H/¹³C NMR for thienyl proton shifts at δ 6.8–7.2 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond angles, as seen in analogous quinoline derivatives (e.g., C–Cl bond length ~1.73 Å) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproduct analysis .
- Functional Group Identification : FT-IR for carbonyl chloride (C=O stretch ~1770 cm⁻¹) and thienyl C–S vibrations (690–710 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to acyl chloride reactivity and potential HCl release.
- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed, moisture-resistant containers to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers address contradictions in reported physical properties (e.g., melting points) for analogous quinoline derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., POCl₃ vs. SOCl₂ for chlorination) and purity standards (>97% by HPLC) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to distinguish polymorphic forms or solvate formation, which may explain discrepancies in melting points (e.g., 62–64°C vs. 252–256°C in related compounds) .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the quinoline core?
- Methodological Answer :
- Directing Groups : Utilize electron-donating groups (e.g., methoxy at position 4) to guide electrophiles to specific positions. For example, the carbonyl chloride at position 4 deactivates the ring, directing incoming substituents to positions 5 or 7 .
- Lewis Acid Catalysis : Employ BF₃·Et₂O to enhance reactivity at electron-deficient positions during Friedel-Crafts alkylation .
Q. How can computational modeling predict reactivity or stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. For instance, the LUMO of the carbonyl chloride group suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments to predict shelf-life and degradation pathways .
Q. What experimental designs mitigate side reactions during thienyl group incorporation?
- Methodological Answer :
- Ligand Screening : Test bidentate ligands (e.g., XPhos or SPhos) to suppress homocoupling during Suzuki-Miyaura reactions.
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent Effects : Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), which influence proton shifts (Δδ up to 0.5 ppm).
- Isotopic Purity : Ensure deuterated solvents are >99.8% pure to avoid split peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
